molecular formula C9H15NO B038642 Piperidine, 1-acetyl-2-ethenyl-(9CI) CAS No. 119554-68-6

Piperidine, 1-acetyl-2-ethenyl-(9CI)

Cat. No.: B038642
CAS No.: 119554-68-6
M. Wt: 153.22 g/mol
InChI Key: AERRQUBTXDYAFA-UHFFFAOYSA-N
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Description

1-(2-Ethenylpiperidin-1-yl)ethanone is an organic compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with an ethenyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethenylpiperidin-1-yl)ethanone typically involves the reaction of piperidine with ethenyl-containing reagents under controlled conditions. One common method involves the alkylation of piperidine with ethenyl halides in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of 1-(2-Ethenylpiperidin-1-yl)ethanone may involve continuous flow processes to ensure high yield and purity. Catalytic methods, such as palladium-catalyzed coupling reactions, can also be employed to enhance the efficiency of the synthesis. The use of advanced purification techniques, including distillation and chromatography, ensures the removal of impurities and the isolation of the target compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethenylpiperidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the ethanone moiety to an alcohol.

    Substitution: The ethenyl group can participate in substitution reactions with nucleophiles, leading to the formation of substituted piperidine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(2-Ethenylpiperidin-1-yl)ethanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex piperidine derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of piperidine-based enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.

    Medicine: Research into the pharmacological properties of piperidine derivatives includes their potential use as analgesics, antipsychotics, and anti-inflammatory agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(2-Ethenylpiperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. The ethenyl group may enhance the compound’s reactivity and binding affinity, contributing to its overall efficacy.

Comparison with Similar Compounds

    1-Phenyl-2-(piperidin-1-yl)ethanone: This compound features a phenyl group instead of an ethenyl group, resulting in different chemical properties and applications.

    2-Chloro-1-(2-ethenylpiperidin-1-yl)ethanone:

Uniqueness: 1-(2-Ethenylpiperidin-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ethenyl group enhances its reactivity in various chemical reactions, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

1-(2-ethenylpiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-3-9-6-4-5-7-10(9)8(2)11/h3,9H,1,4-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERRQUBTXDYAFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCCC1C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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